molecular formula C9H14ClN3O2 B1517201 N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1049873-95-1

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B1517201
CAS No.: 1049873-95-1
M. Wt: 231.68 g/mol
InChI Key: XDWRQMKAQFPZFJ-UHFFFAOYSA-N
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Description

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound with the molecular formula C9H14ClN3O2. It is a derivative of acetamide and contains a chloromethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

  • Preparation of 1,2,4-oxadiazole Derivative: The oxadiazole ring is synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Chloromethylation: The chloromethyl group is introduced using chloromethylating agents such as formaldehyde and hydrochloric acid.

  • Acetylation: The resulting compound is then acetylated using acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the chloromethyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Corresponding oxo derivatives.

  • Reduction Products: Reduced chloromethyl derivatives.

  • Substitution Products: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a potential inhibitor in biochemical assays.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:

  • N-butylacetamide: A related compound without the oxadiazole ring.

  • Chloromethyl-substituted oxadiazoles: Compounds with similar chloromethyl groups but different ring structures.

  • Acetamide derivatives: Other acetamide derivatives with different substituents.

Uniqueness: this compound is unique due to its combination of the oxadiazole ring and the chloromethyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and applications for this compound.

Properties

IUPAC Name

N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-2-3-4-11-8(14)5-7-12-9(6-10)15-13-7/h2-6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWRQMKAQFPZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215692
Record name N-Butyl-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049873-95-1
Record name N-Butyl-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049873-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-5-(chloromethyl)-1,2,4-oxadiazole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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